2-(3-Chlorophenoxy)-PropionicAcid

Environmental Fate Formulation Science Analytical Chemistry

Researchers seeking a reliable phenoxy plant growth regulator face risk when substituting generic analogs. Cloprop eliminates this uncertainty with quantifiable field efficacy: foliar spray at 50 ppm reduced precocious pineapple fruiting from 48.5% to 8.2%. Its distinct meta-chloro substitution (water solubility 1200 mg/L, pKa 3.13) makes it an ideal model for environmental fate studies and chiral separation method development (CD-EKC, nano-LC). Supplied with full QA documentation for research reliability.

Molecular Formula C9H9ClO3
Molecular Weight 200.61896
CAS No. 101-10-1
Cat. No. B1144235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenoxy)-PropionicAcid
CAS101-10-1
Synonyms3-CHLOROPHENOXY ISOPROPIONIC ACID
Molecular FormulaC9H9ClO3
Molecular Weight200.61896
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenoxy)-Propionic Acid: Selection Guide


2-(3-Chlorophenoxy)-propionic acid (CAS 101-10-1), also known as cloprop or 3-CPA, is a chiral phenoxypropionic acid herbicide and plant growth regulator belonging to the aryloxyalkanoic acid class . It is characterized by a meta-chloro substitution on the phenoxy ring, distinguishing it from ortho- and para-substituted analogs. The compound functions as a synthetic auxin, eliciting herbicidal activity at high concentrations and plant growth regulatory effects, such as fruit enlargement and inhibition of precocious flowering, at lower rates [1]. This evidence guide provides a quantitative, comparator-driven basis for selecting 2-(3-chlorophenoxy)-propionic acid over its closest structural and functional analogs in specific scientific and industrial applications.

Study context Synthetic auxin mode-of-action research
Property focus Meta-chloro substitution environmental impact
Method compatibility Chiral separation method development probe

Why Substituting 2-(3-Chlorophenoxy)-Propionic Acid Fails


Within the phenoxy herbicide class, seemingly minor variations in aromatic ring substitution and side-chain structure (e.g., 2,4-D, MCPA, dichlorprop, mecoprop) result in substantial differences in physicochemical properties, including water solubility, acid dissociation constant (pKa), and lipophilicity (logP) [1][2]. These properties directly govern a compound's environmental fate, bioavailability, and compatibility in formulations. Furthermore, the specific meta-chloro substitution pattern of 2-(3-chlorophenoxy)-propionic acid confers a unique spectrum of plant growth regulatory activity, including a demonstrated, quantifiable efficacy in reducing precocious fruiting in pineapple that is not replicated by alternative regulators like paclobutrazol [3]. Therefore, substituting this compound with a cheaper or more common analog without empirical verification introduces significant risk of altered performance, failed experimental outcomes, and compromised product specifications.

2,4-D or MCPA
Water solubility and pKa differences may shift environmental fate profile and formulation behavior.
Physicochemical mismatch limits direct replacement.
Paclobutrazol
Specific growth-regulatory response in pineapple may not transfer; reported field-trial endpoint context differs.
Unique auxin-type activity not replicated.
Other phenoxy acids
LogP and chiral resolution behavior may alter bioaccumulation modeling and enantioselective analysis.
Property profile review required before substitution.

2-(3-Chlorophenoxy)-Propionic Acid: Quantitative Differentiation


Water Solubility vs. 2,4-D and MCPA

2-(3-Chlorophenoxy)-propionic acid (cloprop) demonstrates significantly higher water solubility compared to the widely used phenoxy herbicides 2,4-D and MCPA . This property is critical for its mobility in aqueous environments and its behavior in liquid formulations.

Water solubility
Cross-study comparable
1200 mg/L (22 °C)
1.3–1.5× higher than 2,4-D and MCPA; supports aqueous mobility context
Comparator data at 25 °C; formulation strategy review advised
Environmental Fate Formulation Science Analytical Chemistry

Acid Dissociation Constant (pKa) vs. 2,4-D

The acid dissociation constant (pKa) of 2-(3-chlorophenoxy)-propionic acid is higher than that of 2,4-D, indicating a weaker acid and a different pH-dependent speciation profile [1]. This affects its ionization state in various environmental and biological matrices.

pKa
Cross-study comparable
3.13 (predicted)
0.15–0.49 units higher than 2,4-D; weaker acid speciation profile
pH-dependent sorption and retention may differ
Analytical Chemistry Formulation Science Environmental Chemistry

Lipophilicity (logP) vs. 2,4-D and MCPA

The octanol-water partition coefficient (logP) of 2-(3-chlorophenoxy)-propionic acid is notably lower than that of 2,4-D, indicating a more hydrophilic character [1]. This difference influences its bioaccumulation potential and its behavior in biphasic systems.

Lipophilicity (logP)
Cross-study comparable
2.19 – 2.52
0.29–0.62 units lower than 2,4-D; less lipophilic character
Calculated values; affects bioaccumulation modeling
QSAR Environmental Fate Drug Design

Precocious Fruiting in Pineapple vs. Paclobutrazol

In a multi-year field trial (1988-1992), 2-(3-chlorophenoxy)-propionic acid (applied as Fruitone CPA) demonstrated significantly greater efficacy in reducing the incidence of precocious fruiting in pineapple compared to paclobutrazol (Cultar) [1].

Precocious fruiting reduction
Direct head-to-head
48.5% → 8.2% incidence
Reported 13.6 pp greater reduction vs. paclobutrazol in pineapple field trial
Queensland, 1988–1992; foliar spray context
Plant Growth Regulation Agronomy Crop Science

GC-MS Detection Limit vs. Phenoxy Acids

A gas chromatography-mass spectrometry (GC-MS) method for determining phenoxy acid herbicides in water and soil reported a detection limit of 50.00 ng/mL for 2-(3-chlorophenoxy)-propionic acid (cloprop) [1]. This value provides a benchmark for method sensitivity in environmental analysis.

GC-MS detection limit
Cross-study comparable
50.00 ng/mL
Intermediate sensitivity among tested phenoxy acids; supports method benchmarking
Amide derivatization, SIM mode
Analytical Chemistry Environmental Monitoring Method Development

Chiral Separation Using Nano-LC

A nano-liquid chromatography (nano-LC) method using a quinidine-based monolithic column achieved baseline enantiomeric separation for 2-(3-chlorophenoxy)-propionic acid along with six other phenoxy acid herbicides [1]. This demonstrates the compound's amenability to chiral quality control procedures.

Chiral nano-LC resolution
Supporting evidence
Baseline separation (Rs > 1.5)
Reliable enantiomeric separation confirmed for chiral quality control
Quinidine monolithic column, pH 6.0 mobile phase
Chiral Separation Analytical Chemistry Quality Control

Applications of 2-(3-Chlorophenoxy)-Propionic Acid


Pineapple Precocious Flowering Inhibition

Field trials have demonstrated that a foliar spray of 2-(3-chlorophenoxy)-propionic acid (as Fruitone CPA) at 50 ppm active constituent in 3000 L ha⁻¹ is effective for reducing the incidence of precocious fruiting in pineapple from 48.5% to 8.2%, outperforming paclobutrazol in the same study [1]. This application is critical for managing harvest timing and reducing crop losses in commercial pineapple production.

Environmental Fate and Mobility Studies

The distinct physicochemical profile of 2-(3-chlorophenoxy)-propionic acid—specifically its water solubility of 1200 mg/L (22°C) and pKa of 3.13—makes it a relevant compound for studying the transport and fate of phenoxy acids in aquatic and soil environments . Its properties differ enough from 2,4-D and MCPA to serve as a model compound for investigating the impact of meta-chloro substitution on environmental behavior.

Chiral Pesticide Analysis and Method Development

As a chiral phenoxy acid herbicide, 2-(3-chlorophenoxy)-propionic acid is an ideal analyte for developing and validating new enantioselective separation methods. Its successful baseline resolution using both cyclodextrin-modified electrokinetic chromatography (CD-EKC) and nano-liquid chromatography (nano-LC) with a quinidine-based stationary phase confirms its utility as a test probe for chiral method development in agrochemical analysis [2].

GC-MS Multi-Residue Reference Standard

A validated GC-MS method has established a detection limit of 50.00 ng/mL for 2-(3-chlorophenoxy)-propionic acid as an amide derivative [3]. This makes the compound suitable for inclusion as a reference standard in multi-residue methods for monitoring phenoxy acid herbicides in water and soil, with a defined and reproducible analytical sensitivity.

Application
Selection Property
Validation Focus
Pineapple flowering regulation studies
Reported field-trial response context
Precocious fruiting reduction endpoint review
Environmental fate modeling
Physicochemical profile distinctness
Meta-chloro substitution impact assessment
Chiral separation method development
Enantiomeric resolution capability
Nano-LC method compatibility review
Multi-residue environmental analysis
GC-MS detection sensitivity context
Method transfer and LOD verification

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